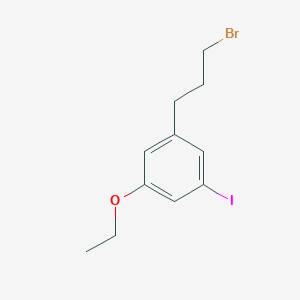

1-(3-Bromopropyl)-3-ethoxy-5-iodobenzene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14BrIO |

|---|---|

Molecular Weight |

369.04 g/mol |

IUPAC Name |

1-(3-bromopropyl)-3-ethoxy-5-iodobenzene |

InChI |

InChI=1S/C11H14BrIO/c1-2-14-11-7-9(4-3-5-12)6-10(13)8-11/h6-8H,2-5H2,1H3 |

InChI Key |

AANBEJWTNFOOQV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=CC(=C1)CCCBr)I |

Origin of Product |

United States |

Retrosynthetic Analysis and Design Strategies for 1 3 Bromopropyl 3 Ethoxy 5 Iodobenzene

Disconnection Approach for Aryl and Aliphatic C–X Bonds (X = Br, I)

The disconnection approach is a cornerstone of retrosynthetic analysis, providing a systematic method for identifying potential synthetic pathways by breaking down a target molecule into precursor fragments called synthons. For 1-(3-Bromopropyl)-3-ethoxy-5-iodobenzene, the primary disconnections involve the carbon-halogen (C-X) bonds, both on the aromatic ring and the aliphatic side chain.

The target molecule features three distinct C-X bonds: an aryl C-I bond, an aryl C-O bond (part of the ethoxy group), and an aliphatic C-Br bond. The relative reactivity of aryl halides in common cross-coupling reactions typically follows the order C-I > C-Br > C-Cl, a crucial factor in planning a selective synthesis.

A primary disconnection strategy would involve breaking the bond between the aromatic ring and the 3-bromopropyl chain. This C-C bond disconnection leads to two key synthons: a nucleophilic 3-bromopropyl anion and an electrophilic iodobenzene (B50100) cation, or vice versa. The more chemically intuitive approach involves a Friedel-Crafts type reaction or a cross-coupling reaction.

Table 1: Potential Disconnection Strategies for the Propyl Chain

| Disconnection Type | Forward Reaction | Precursors | Key Considerations |

| C-C Bond | Friedel-Crafts Acylation followed by reduction and bromination | 1-Ethoxy-3-iodobenzene and 3-bromopropionyl chloride | The aromatic ring is moderately activated by the ethoxy group but deactivated by the iodo group. Regioselectivity needs to be controlled. |

| C-C Bond | Grignard Reaction | 3,5-di-substituted Grignard reagent and 1-bromo-3-chloropropane | Formation of the required Grignard reagent (e.g., from 1-bromo-3-ethoxy-5-iodobenzene) would be challenging due to the presence of other reactive halogens. |

| C-O Bond (Ether) | Williamson Ether Synthesis | 3,5-di-substituted phenol (B47542) and 1,3-dibromopropane (B121459) | This approach builds the aliphatic chain off a phenolic precursor, which simplifies the aromatic starting material. |

Given the structure, a highly plausible retrosynthetic route begins by disconnecting the aliphatic C-Br bond via a Functional Group Interconversion (FGI). The bromo group can be introduced from a corresponding alcohol. This alcohol, in turn, can be derived from the reduction of a ketone, which is the product of a Friedel-Crafts acylation.

This leads to a more robust retrosynthetic pathway:

Target: this compound

FGI (C-Br to C-OH): Disconnect the C-Br bond, leading to 3-(3-ethoxy-5-iodophenyl)propan-1-ol. The forward reaction would be a bromination of the alcohol (e.g., using PBr₃ or CBr₄/PPh₃).

C-C Disconnection (Reduction): This alcohol can be seen as the reduced form of a ketone. This points to 1-(3-ethoxy-5-iodophenyl)propan-1-one (B14052827) as a precursor. The forward reaction is a reduction (e.g., using NaBH₄).

C-C Disconnection (Friedel-Crafts): The ketone can be disconnected via a Friedel-Crafts acylation, leading to the key starting materials: 1-ethoxy-3-iodobenzene and propionyl chloride .

This approach strategically places the formation of the sensitive aliphatic bromide at the end of the synthesis, minimizing potential side reactions.

Considerations for Ethoxy Group Incorporation

The timing of the ethoxy group's introduction is a critical strategic decision. The ethoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution. Its presence will influence the regioselectivity of other functionalization steps, such as iodination.

There are two primary strategies for incorporating the ethoxy group:

Early Incorporation: Starting with a precursor that already contains the ether linkage, such as 3-ethoxyaniline (B147397) or 3-ethoxyphenol (B1664596). This simplifies the synthesis but requires that all subsequent reactions are compatible with the ethoxy group. A common method for its formation is the Williamson ether synthesis, reacting a phenoxide with an ethyl halide (e.g., ethyl iodide or ethyl bromide).

Late Incorporation: Introducing the ethoxy group later in the synthesis. This might involve starting with a precursor like 3,5-dihalophenol and selectively etherifying the hydroxyl group. This can be advantageous if early-stage reactions are incompatible with the ether functionality.

For the proposed synthesis starting with 1-ethoxy-3-iodobenzene, the ethoxy group is incorporated early. A plausible synthesis for this intermediate would start from 3-aminophenol. The amino group can be protected, followed by etherification of the phenol, iodination, and then removal of the protecting group or conversion to the desired functionality.

Orthogonal Reactivity and Protecting Group Tactics in Multifunctional Synthesis

The synthesis of a molecule with multiple reactive sites, such as the aryl iodide and the alkyl bromide in the target compound, requires careful management of chemoselectivity. Orthogonal protection is a strategy that employs protecting groups that can be removed under distinct conditions without affecting each other. fiveable.me This allows for the selective manipulation of one functional group in the presence of others. bham.ac.ukchemistry.coach

In the context of this compound, the key challenge is the potential for the aryl iodide and the alkyl bromide to interfere with each other's respective reactions. For instance, if a Grignard reaction were attempted on the aryl iodide, the alkyl bromide would likely undergo self-quenching reactions.

A well-designed synthesis avoids these conflicts by carefully sequencing the introduction of functional groups. In the retrosynthesis outlined in section 2.1, the reactive alkyl bromide is introduced in the final step from a much less reactive alcohol precursor. This "late-stage functionalization" strategy is a common tactic to circumvent the need for complex protecting group manipulations.

If a different synthetic route were chosen that required the simultaneous presence of multiple reactive intermediates, a protecting group strategy would be essential.

Table 2: Illustrative Orthogonal Protection Scenarios

| Functional Group to Protect | Protecting Group Example | Protection Conditions | Deprotection Conditions | Orthogonal To |

| Phenol (-OH) | Silyl Ether (e.g., TBDMS) | TBDMS-Cl, Imidazole | Fluoride source (e.g., TBAF) | Benzyl (B1604629) Ether (removed by hydrogenolysis) |

| Phenol (-OH) | Benzyl Ether (Bn) | Benzyl Bromide, Base | H₂, Pd/C (Hydrogenolysis) | Silyl Ether (removed by fluoride) |

| Amine (-NH₂) | Carbamate (e.g., Boc) | Boc₂O, Base | Strong Acid (e.g., TFA) | Fmoc group (removed by base) |

| Carbonyl (C=O) | Acetal/Ketal | Diol, Acid catalyst | Aqueous Acid | Most other common protecting groups |

This principle of orthogonality ensures that complex molecules can be assembled in a controlled, stepwise manner. acs.org

Computational Retrosynthesis Insights for Complex Target Molecules

In recent years, computer-aided synthesis planning (CASP) has emerged as a powerful tool to complement traditional retrosynthetic analysis. synthiaonline.com These software tools use algorithms, often powered by artificial intelligence and machine learning, to propose synthetic routes by analyzing vast databases of known chemical reactions. the-scientist.combohrium.com

For a molecule like this compound, computational tools could offer several advantages:

Novel Pathway Discovery: AI-driven platforms can identify non-intuitive disconnections and synthetic routes that might be overlooked by a human chemist. the-scientist.com

Feasibility Scoring: Many tools can rank proposed routes based on predicted yield, reaction conditions, and the cost or availability of starting materials.

Strategic Optimization: By running numerous virtual syntheses, these programs can help chemists optimize the sequence of steps to maximize efficiency and minimize the need for protecting groups.

Computational retrosynthesis platforms generally fall into two categories:

Template-Based: These systems rely on a library of encoded reaction rules or "templates" extracted from reaction databases. They apply these rules in reverse to deconstruct the target molecule.

Template-Free: These newer approaches use machine learning models to predict reactions without explicit rules, potentially allowing for the discovery of entirely new chemical transformations.

Table 3: Examples of Computational Retrosynthesis Tools

| Tool Name | Developer | Approach | Key Feature |

| SYNTHIA™ (formerly Chematica) | Merck KGaA | Template-Based (Expert-coded rules) | Ranks pathways based on user-defined parameters like cost and steps. the-scientist.com |

| AiZynthFinder | AstraZeneca / University of Bern | Template-Based / Machine Learning | Open-source tool that can be trained on proprietary reaction data. wikipedia.org |

| IBM RXN | IBM | Template-Free (Neural Machine Translation) | Cloud-based platform that predicts reactions and retrosynthetic pathways. wikipedia.org |

| ASKCOS | MIT (K. Jensen Group) | Hybrid | Open-source suite of tools for synthesis planning and reaction prediction. wikipedia.org |

While these tools are powerful, their output must be critically evaluated by experienced chemists. digitellinc.com The nuances of reaction conditions, steric hindrance, and competing side reactions are often difficult for algorithms to fully capture. Nevertheless, computational retrosynthesis provides a valuable starting point for designing syntheses for complex molecules, accelerating the process of route discovery and optimization. synthiaonline.com

Synthetic Methodologies for the Preparation of 1 3 Bromopropyl 3 Ethoxy 5 Iodobenzene

Synthesis of Key Aromatic Precursors

The foundation of the synthesis lies in the construction of a correctly substituted benzene (B151609) ring. This typically involves the strategic introduction of the ethoxy and iodo groups onto a suitable aromatic precursor.

Directed Halogenation Approaches for Regioselective Iodination and Bromination

The regioselective introduction of iodine and bromine onto the aromatic ring is a critical step. The directing effects of existing substituents on the ring play a pivotal role in determining the position of halogenation. In the context of synthesizing 1-(3-bromopropyl)-3-ethoxy-5-iodobenzene, the precursor 3-ethoxyphenol (B1664596) is a logical starting point. The hydroxyl and ethoxy groups are both ortho-, para-directing.

Several reagents can be employed for the iodination of activated aromatic rings like phenols. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent. uky.eduresearchgate.net The regioselectivity of the reaction can often be influenced by the reaction conditions and the presence of an acid catalyst, such as p-toluenesulfonic acid (PTSA). researchgate.net For instance, the iodination of 3,5-dichlorophenol (B58162) with NIS/PTSA has been shown to favor the para-iodinated product. uky.edu Another common iodinating agent is iodine monochloride (ICl). uky.edu

Iron(III) catalysis has also been demonstrated to be effective for the rapid and highly regioselective iodination of arenes using NIS under mild conditions. core.ac.uk Furthermore, silver salts such as silver sulfate (B86663) (Ag₂SO₄) in combination with iodine can be used for the iodination of chlorinated aromatic compounds, with the solvent playing a significant role in directing the regioselectivity. nih.gov

The following table summarizes some common iodinating agents and their typical applications:

| Reagent(s) | Substrate Type | Key Features |

| N-Iodosuccinimide (NIS) / p-Toluenesulfonic Acid (PTSA) | Activated aromatics (e.g., phenols) | Mild conditions, can provide high regioselectivity. uky.eduresearchgate.net |

| Iodine Monochloride (ICl) | Activated aromatics | Effective iodinating agent. uky.edu |

| Iron(III) catalyst / NIS | Arenes | Rapid and highly regioselective under mild conditions. core.ac.uk |

| Silver Sulfate (Ag₂SO₄) / Iodine | Chlorinated aromatics | Regioselectivity can be solvent-dependent. nih.gov |

Etherification Strategies for Ethoxy Group Installation

The introduction of the ethoxy group is typically achieved through a Williamson ether synthesis. masterorganicchemistry.com This versatile and widely used method involves the reaction of a phenoxide ion with an ethyl halide, such as ethyl iodide or ethyl bromide. chemicalbook.com The reaction proceeds via an S\N2 mechanism, where the phenoxide acts as a nucleophile. masterorganicchemistry.com

A common approach involves the deprotonation of a phenol (B47542) with a suitable base to form the more nucleophilic phenoxide ion. masterorganicchemistry.com Common bases used for this purpose include potassium carbonate (K₂CO₃) chemicalbook.com and sodium hydride (NaH). The choice of solvent is also important, with polar aprotic solvents like dimethylformamide (DMF) being frequently used. chemicalbook.com

For example, 3-ethoxy-5-(hydroxymethyl)phenol (B3301070) can be synthesized from 3,5-dihydroxybenzyl alcohol by reaction with ethyl iodide in the presence of potassium carbonate in DMF. chemicalbook.com This demonstrates the feasibility of selectively etherifying one phenolic hydroxyl group in the presence of another functional group.

Introduction of the 3-Bromopropyl Side Chain

Once the 3-ethoxy-5-iodophenyl core has been synthesized, the next crucial step is the introduction of the 3-bromopropyl side chain.

Alkylation Reactions Utilizing Bromopropylating Agents

The most direct method for introducing the 3-bromopropyl side chain is through the alkylation of the phenolic precursor, 3-ethoxy-5-iodophenol, with a suitable bromopropylating agent. The Williamson ether synthesis is again the reaction of choice for this transformation. masterorganicchemistry.com

In this case, the 3-ethoxy-5-iodophenoxide ion, generated by deprotonation of the corresponding phenol, is reacted with a dihaloalkane such as 1,3-dibromopropane (B121459). This reaction is expected to proceed via an S\N2 mechanism. masterorganicchemistry.com It is important to control the stoichiometry of the reactants to favor monoalkylation and minimize the formation of the dialkylated byproduct.

The general conditions for this type of alkylation involve the use of a base like potassium carbonate or sodium hydride in a polar aprotic solvent such as acetone (B3395972) or DMF.

Functional Group Interconversions on Alkyl Chains

An alternative strategy for introducing the 3-bromopropyl group involves the initial attachment of a different three-carbon side chain, followed by a functional group interconversion to the desired bromoalkyl group.

For example, one could first introduce a 3-hydroxypropyl side chain via alkylation with 3-bromo-1-propanol. The resulting alcohol could then be converted to the corresponding bromide. This transformation can be achieved using a variety of reagents, such as phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) in combination with triphenylphosphine (B44618) (PPh₃). These methods are standard procedures for converting primary alcohols to alkyl bromides. organic-chemistry.orgorganic-chemistry.org

This two-step approach can sometimes offer advantages in terms of reagent availability or to avoid potential side reactions associated with using 1,3-dibromopropane directly.

Sequential Functionalization Strategies

A potential synthetic pathway is outlined below:

Mono-etherification of Resorcinol (B1680541): Selective mono-ethylation of resorcinol would yield 3-ethoxyphenol. This can be achieved by carefully controlling the stoichiometry of the ethylating agent.

Regioselective Iodination: The resulting 3-ethoxyphenol would then undergo regioselective iodination. The activating and directing effects of the hydroxyl and ethoxy groups would favor iodination at the position para to the hydroxyl group and ortho to the ethoxy group, yielding 3-ethoxy-5-iodophenol.

Alkylation with 1,3-dibromopropane: Finally, the 3-ethoxy-5-iodophenol would be alkylated with 1,3-dibromopropane under Williamson ether synthesis conditions to afford the target molecule, this compound.

Each step in this sequence requires careful optimization of reaction conditions to maximize the yield and purity of the desired product.

Order of Introduction of Aryl Halogens and Ethoxy Substituent

The construction of this compound necessitates a carefully planned sequence for the introduction of its bromine, iodine, and ethoxy groups onto the benzene ring. The presence of multiple electron-withdrawing halogen atoms significantly influences the reactivity of the aromatic ring in electrophilic aromatic substitution reactions. Halogens are deactivating, which requires carefully chosen reaction conditions to overcome the decreased reactivity. The order of halogenation is a critical consideration in the synthetic design.

A plausible synthetic route commences with a more readily available starting material, such as 3,5-dihydroxybenzyl alcohol. One potential pathway involves the selective etherification of one phenolic hydroxyl group, followed by halogenation and subsequent modification of the benzyl (B1604629) alcohol moiety. For instance, the synthesis could begin with the mono-ethylation of 5-hydroxymethyl-benzene-1,3-diol. This can be achieved by reacting it with ethyl iodide in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). chemicalbook.com

Following the introduction of the ethoxy group, the next step would involve the sequential introduction of the halogen atoms. The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) allows for selective reactions. This hierarchy enables chemists to perform sequential and site-selective chemical modifications.

Optimized Reaction Conditions and Solvent Systems

The efficiency of each synthetic step is highly dependent on the reaction conditions and the solvent system employed. For the etherification of phenolic compounds, polar aprotic solvents like DMF or acetonitrile (B52724) are often utilized in conjunction with a suitable base to deprotonate the hydroxyl group, thereby facilitating nucleophilic attack on an alkyl halide. chemicalbook.com For instance, the etherification of a phenol can be carried out using an alkyl halide in the presence of a base like potassium carbonate. chemicalbook.com

The choice of solvent is also critical in halogenation reactions. Dichloromethane is often a preferred solvent for iodination reactions of alcohols. The optimization of reaction conditions may involve adjusting parameters such as temperature, reaction time, and the stoichiometry of the reagents to maximize the yield and minimize the formation of byproducts.

| Reaction Step | Reagents | Solvent | Temperature | Reference |

| Etherification | Phenol, Alkyl Halide, Base (e.g., K2CO3) | DMF, Acetonitrile | Varies | chemicalbook.com |

| Iodination | Alcohol, Iodine Source | Dichloromethane | Room Temperature | |

| Bromination | Aromatic Compound, Brominating Agent | Varies | Varies |

Advanced Coupling Reactions in the Synthesis of Aryl Ethers

Modern organic synthesis heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These methods offer powerful tools for the construction of complex molecules like this compound and its precursors.

Palladium-Catalyzed Cross-Coupling Reactions for C–C and C–Heteroatom Bond Formation

Palladium catalysts are widely used in cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. The Suzuki coupling, for example, involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. This methodology is instrumental in creating C-C bonds. For instance, the synthesis of 1,3,5-trisarylbenzenes has been achieved through the Suzuki cross-coupling of 1-bromo-3-chloro-5-iodobenzene (B84608) with arylboronic acids. rsc.org Similarly, palladium-catalyzed Heck reactions can be employed to form carbon-carbon bonds by coupling aryl halides with alkenes. rsc.org These reactions provide versatile pathways to introduce various substituents onto the aromatic ring.

Copper-Mediated Transformations and Ligand Design

Copper-catalyzed reactions, such as the Ullmann condensation, are particularly useful for the formation of C-O bonds in the synthesis of diaryl ethers. nih.gov These reactions typically involve the coupling of an aryl halide with an alcohol or phenol in the presence of a copper catalyst, often with a ligand to facilitate the reaction. nih.gov For example, the synthesis of 3-(p-substituted aryloxy) phenols can be achieved using copper iodide (CuI) and picolinic acid as catalysts. nih.gov The design of effective ligands is crucial for achieving high yields and selectivity in these transformations. Copper-based catalytic systems have also been employed for the conversion of aryl alcohols into other functionalized aromatic compounds. rsc.org

Nickel-Catalyzed Halogen Exchange Methodologies

Nickel complexes have been extensively investigated for catalyzing aromatic Finkelstein reactions, which involve the exchange of one halogen atom for another on an aryl halide. nih.gov This can be a valuable tool for modifying the reactivity of the aromatic ring during a multi-step synthesis. For instance, an aryl bromide can be converted to a more reactive aryl iodide. nih.govfrontiersin.org These reactions can be mediated by various nickel complexes, and the efficiency can be influenced by additives and reaction conditions. nih.govfrontiersin.org Some procedures involve heating an aryl iodide or bromide with nickel(II) bromide or chloride in a solvent like DMF. frontiersin.org More recent developments include visible-light-induced, single nickel-catalyzed halogen exchange reactions that proceed under mild conditions. acs.org

Separation and Purification Methodologies for Synthetic Intermediates

The isolation and purification of intermediates are critical steps in any multi-step synthesis to ensure the purity of the final product. Common techniques employed include:

Filtration: To remove solid reagents or byproducts. For example, after a reaction involving a solid base like potassium carbonate, filtration can be used to separate it from the reaction mixture. chemicalbook.com

Extraction: To separate the desired product from the reaction mixture based on its solubility. Typically, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate (B1210297). chemicalbook.comchemicalbook.com

Washing: The organic extracts are often washed with brine (a saturated solution of sodium chloride) to remove water and some water-soluble impurities. chemicalbook.com

Drying: The organic layer is dried over an anhydrous salt, such as sodium sulfate, to remove any remaining traces of water. chemicalbook.comchemicalbook.com

Evaporation: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. chemicalbook.com

Column Chromatography: This is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel). A suitable eluent system (a mixture of solvents) is used to move the compounds through the column at different rates, allowing for their separation. For example, a gradient of hexane (B92381) and ethyl acetate is often used to purify organic compounds. chemicalbook.comchemicalbook.com

Crystallization: If the product is a solid, it can be purified by recrystallization from a suitable solvent. This process involves dissolving the crude product in a hot solvent and then allowing it to cool slowly, which often results in the formation of pure crystals.

The choice of purification method depends on the physical properties of the intermediate (e.g., solid or liquid, polarity) and the nature of the impurities. High-performance liquid chromatography (HPLC) is often used to monitor the progress of the reaction and to assess the purity of the final products. chemicalbook.com

Chemical Transformations and Reactivity Profiling of 1 3 Bromopropyl 3 Ethoxy 5 Iodobenzene

Reactivity of the Aryl Iodide Moiety

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Negishi)

The aryl iodide functionality is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of 1-(3-Bromopropyl)-3-ethoxy-5-iodobenzene with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. The higher reactivity of the C-I bond would allow for selective coupling at this position, leaving the aryl bromide and alkyl bromide groups intact under carefully controlled conditions.

Sonogashira Coupling: To form a carbon-carbon triple bond, this compound could be reacted with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. The reaction is typically highly efficient with aryl iodides, even under mild conditions.

Negishi Coupling: This reaction utilizes an organozinc reagent to couple with the aryl iodide. Palladium or nickel catalysts can be employed, and the reaction is known for its broad scope and functional group tolerance.

Table 1: Predicted Selectivity in Metal-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Predicted Major Product | Rationale for Selectivity |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | 1-(3-Bromopropyl)-3-ethoxy-5-(aryl)benzene | C-I bond is significantly more reactive towards oxidative addition to Pd(0) than the C-Br bond. |

| Sonogashira | Terminal Alkyne | 1-(3-Bromopropyl)-3-ethoxy-5-(alkynyl)benzene | Preferential reaction at the aryl iodide site is a well-established principle in Sonogashira couplings. |

| Negishi | Organozinc Reagent | 1-(3-Bromopropyl)-3-ethoxy-5-(organo)benzene | The reactivity order of aryl halides in Negishi couplings is I > Br > Cl. |

Electrophilic and Nucleophilic Substitution Pathways

While the electron-donating ethoxy group directs electrophiles to the ortho and para positions, the halogen atoms are deactivating. Due to steric hindrance and the directing effects of the three substituents, predicting the outcome of electrophilic aromatic substitution is complex.

In nucleophilic aromatic substitution (NAS) , the aryl iodide is the most likely site of attack. The reactivity of halogens as leaving groups in NAS reactions typically follows the order I > Br > Cl. This is attributed to the decreasing strength of the carbon-halogen bond down the group, which facilitates displacement by a nucleophile.

Reactivity of the Aryl Bromide Moiety

The aryl bromide offers a secondary site for reactivity, which can be engaged after the more labile aryl iodide has reacted.

Differential Reactivity in Organometallic Transformations

The difference in reactivity between the C-I and C-Br bonds can be exploited for sequential functionalization. After a selective cross-coupling reaction at the iodide position, a second, typically more forcing, cross-coupling reaction (e.g., Suzuki, Negishi) could be performed at the bromide position. This stepwise approach allows for the synthesis of complex, unsymmetrically substituted aromatic compounds.

Selectivity in Halogen Exchange Reactions

Halogen exchange reactions, such as the Finkelstein reaction, are theoretically possible. However, converting the aryl bromide to an aryl iodide is less common than the reverse. More relevant would be lithium-halogen exchange, where an organolithium reagent would preferentially react with the aryl iodide over the aryl bromide, again highlighting the differential reactivity.

Reactions Involving the Alkyl Bromide Side Chain

The 3-bromopropyl side chain behaves as a primary alkyl halide and is susceptible to nucleophilic substitution and elimination reactions.

The benzylic position (the carbon atom directly attached to the benzene (B151609) ring) is not activated in this molecule in the same way as a simple alkylbenzene, as the bromine is on the propyl chain. However, the primary alkyl bromide is a good substrate for SN2 reactions. Strong nucleophiles such as cyanide, azide, or amines could displace the bromide to form a new carbon-nucleophile bond.

Elimination reactions (E2) could also occur in the presence of a strong, non-nucleophilic base, which would lead to the formation of a prop-2-en-1-yl side chain.

Table 2: Predicted Reactions of the Alkyl Bromide Side Chain

| Reagent | Reaction Type | Predicted Product |

|---|---|---|

| Sodium Cyanide (NaCN) | SN2 | 4-(3-ethoxy-5-iodophenyl)butanenitrile |

| Sodium Azide (NaN3) | SN2 | 1-(3-Azidopropyl)-3-ethoxy-5-iodobenzene |

| Ammonia (NH3) | SN2 | 3-(3-ethoxy-5-iodophenyl)propan-1-amine |

| Potassium tert-butoxide | E2 | 1-(Allyl)-3-ethoxy-5-iodobenzene |

Nucleophilic Substitution Reactions (SN2 and SN1)

The primary alkyl bromide of the 3-bromopropyl group is highly susceptible to nucleophilic substitution, predominantly via an SN2 mechanism. This pathway is favored due to the unhindered nature of the primary carbon, which allows for backside attack by a nucleophile. A key example of this reactivity is the use of this compound as an intermediate in the synthesis of pharmaceutically relevant compounds.

In a documented synthetic route, this compound is reacted with (R)-5-(1-(2-aminopropyl)-1H-pyrazol-4-yl)-2,3-dihydro-1H-inden-1-one in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in a solvent like N,N-dimethylformamide (DMF). The amine acts as the nucleophile, displacing the bromide to form a new carbon-nitrogen bond.

Given the primary nature of the alkyl halide, SN1 reactions are highly unlikely as they would require the formation of a relatively unstable primary carbocation. The reaction conditions typically employed, such as the use of polar aprotic solvents and strong nucleophiles, further support the prevalence of the SN2 pathway.

Table 1: Representative Nucleophilic Substitution Reaction

| Reactant 1 | Nucleophile | Base | Solvent | Product | Reaction Type |

| This compound | (R)-5-(1-(2-aminopropyl)-1H-pyrazol-4-yl)-2,3-dihydro-1H-inden-1-one | DIPEA | DMF | (R)-5-(1-(2-(3-(3-ethoxy-5-iodophenyl)propylamino)propyl)-1H-pyrazol-4-yl)-2,3-dihydro-1H-inden-1-one | SN2 |

Elimination Reactions and Olefin Formation

While nucleophilic substitution is the dominant pathway, elimination reactions (E2 and E1) can be a competing process, particularly in the presence of strong, sterically hindered bases. An E2 reaction would involve the abstraction of a proton from the carbon adjacent to the bromine-bearing carbon, leading to the formation of 1-allyl-3-ethoxy-5-iodobenzene.

The choice of base and reaction conditions is critical in directing the reaction towards either substitution or elimination. For instance, using a bulky base like potassium tert-butoxide would favor elimination over substitution. However, in the documented synthetic applications of this compound, the reaction conditions are optimized to favor the desired SN2 product, and elimination products are generally considered as minor byproducts.

Formation of Organometallic Reagents from the Bromopropyl Group

The carbon-bromine bond in the bromopropyl group can be converted into a carbon-metal bond to form an organometallic reagent. The most common examples are Grignard reagents and organolithium reagents.

The formation of a Grignard reagent would involve reacting this compound with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The resulting organomagnesium compound, (3-(3-ethoxy-5-iodophenyl)propyl)magnesium bromide, would be a potent nucleophile and a strong base. Similarly, reaction with two equivalents of lithium metal would yield the corresponding organolithium reagent.

It is important to note that the presence of the iodo group on the aromatic ring introduces a site of competitive reactivity. Aryl iodides are more reactive than alkyl bromides towards magnesium and lithium. Therefore, selective formation of the Grignard or organolithium reagent at the bromopropyl position would be challenging and would likely require carefully controlled reaction conditions.

Transformations of the Ethoxy Group

Ether Cleavage Strategies

The ethoxy group is generally stable under many reaction conditions. However, it can be cleaved to reveal a hydroxyl group using strong acids, typically hydrobromic acid (HBr) or hydroiodic acid (HI), often at elevated temperatures. This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the ethyl group in an SN2 fashion, yielding ethanol (B145695) and 1-(3-bromopropyl)-3-hydroxy-5-iodobenzene.

Milder methods for ether cleavage are also available, such as using Lewis acids like boron tribromide (BBr3) at low temperatures. This method is often preferred when other acid-sensitive functional groups are present in the molecule.

Influence of the Ether on Aromatic Ring Reactivity

The ethoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. This is due to the lone pairs on the oxygen atom which can be donated into the aromatic pi-system through resonance, increasing the electron density of the ring and making it more susceptible to attack by electrophiles. The inductive effect of the electronegative oxygen atom withdraws electron density, but the resonance effect is dominant.

In this compound, the positions ortho and para to the ethoxy group are positions 2, 4, and 6. Position 5 is already substituted with an iodine atom. Therefore, the ethoxy group would direct incoming electrophiles primarily to the 2 and 4 positions. The iodo group is a deactivating but also ortho-, para-directing group. The combined directing effects of the ethoxy and iodo groups would need to be considered in any potential electrophilic aromatic substitution reaction.

Exploration of Cascade and Domino Reactions Incorporating this compound

Cascade or domino reactions involve a series of consecutive transformations where the product of one reaction becomes the substrate for the next, all occurring in a single pot. The trifunctional nature of this compound makes it an interesting candidate for designing such reaction sequences.

A hypothetical cascade reaction could be initiated by a nucleophilic substitution at the bromopropyl group, followed by an intramolecular reaction involving the newly introduced functionality and the iodo-substituted aromatic ring. For instance, if the incoming nucleophile contains a group capable of participating in a transition metal-catalyzed cross-coupling reaction (e.g., a boronic acid or a terminal alkyne), an intramolecular Heck, Suzuki, or Sonogashira reaction could be envisioned to form a cyclic structure.

The successful implementation of such a cascade would depend on the careful selection of reagents, catalysts, and reaction conditions to ensure that each step proceeds in the desired sequence and with high efficiency. While specific examples of cascade reactions involving this compound are not readily found in the literature, its structure presents a promising scaffold for the development of novel and complex molecular architectures through such elegant synthetic strategies.

Computational and Theoretical Investigations of 1 3 Bromopropyl 3 Ethoxy 5 Iodobenzene

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in dissecting the complex interplay of substituents on the benzene (B151609) ring. For 1-(3-bromopropyl)-3-ethoxy-5-iodobenzene, these studies would illuminate the electronic landscape and the preferred three-dimensional arrangement of its flexible side chain.

The electronic character of this compound is governed by the cumulative effects of its three substituents: the electron-donating ethoxy group and the electron-withdrawing, yet polarizable, halogen atoms.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital most likely to accept an electron. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity.

For this compound, the electron-donating ethoxy group would be expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the inductive effects of the iodine and bromine atoms would lower the LUMO energy, increasing its susceptibility to nucleophilic interaction. The HOMO is likely to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the ethoxy group, while the LUMO may have significant contributions from the carbon-halogen bonds.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound and Related Compounds (Note: These are representative values based on DFT calculations of analogous substituted benzenes and are intended for illustrative purposes.)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Benzene | -6.75 | -1.15 | 5.60 |

| Ethoxybenzene | -6.20 | -0.95 | 5.25 |

| Iodobenzene (B50100) | -6.60 | -1.50 | 5.10 |

| This compound | -6.35 | -1.65 | 4.70 |

Charge distribution analysis, often visualized through molecular electrostatic potential (MEP) maps, reveals the electron-rich and electron-poor regions of a molecule. In this compound, the area around the oxygen atom of the ethoxy group would exhibit a high negative potential, indicating a site favorable for electrophilic attack. The regions around the hydrogen atoms of the aromatic ring and the bromopropyl chain would show positive potential. Notably, the iodine atom, due to its polarizability, can exhibit a region of positive electrostatic potential known as a "sigma-hole," which can lead to halogen bonding interactions. nih.gov

The flexibility of the 3-bromopropyl chain introduces multiple possible conformations, each with a distinct energy. Computational methods can be used to explore the potential energy surface of this chain's rotation around the C-C single bonds. The key dihedral angles are C(aromatic)-C(α)-C(β)-C(γ) and C(α)-C(β)-C(γ)-Br.

Studies on similar alkyl-substituted benzenes suggest that the lowest energy conformation would likely involve a staggered arrangement of the propyl chain to minimize steric hindrance. researchgate.net The orientation of the chain relative to the benzene ring is also crucial. The most stable conformer would likely position the bulky bromine atom away from the ring.

Table 2: Relative Energies of Key Conformers of the Bromopropyl Chain (Note: These are hypothetical values to illustrate the concept of conformational analysis.)

| Conformer | Dihedral Angle (C(aromatic)-C(α)-C(β)-C(γ)) | Relative Energy (kcal/mol) |

| Anti (Staggered) | ~180° | 0.00 |

| Gauche (Staggered) | ~60° | 0.5 - 1.5 |

| Eclipsed | ~0°, 120° | 3.0 - 5.0 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions, allowing for the characterization of transient species like transition states.

A plausible synthetic route to this compound could involve the etherification of 3,5-diiodophenol (B3025038) followed by a reaction to introduce the bromopropyl chain. Alternatively, a key reaction involving this molecule is the formation of a Grignard reagent at the bromopropyl terminus.

Computational analysis of the Grignard reagent formation would involve modeling the interaction of the C-Br bond with the magnesium surface. alfredstate.eduunp.edu.ar Transition state calculations could elucidate the energy barrier for the insertion of magnesium into the carbon-bromine bond. This would provide insights into the reaction kinetics and the conditions required for efficient Grignard reagent formation.

The regioselectivity of reactions involving the aromatic ring, such as further electrophilic substitution, would be influenced by the directing effects of the existing substituents. The ethoxy group is a strong ortho-, para-director, while iodine is a deactivating ortho-, para-director. Computational models can predict the most likely sites of substitution by calculating the energies of the intermediate sigma-complexes for attack at each available position on the ring. nih.govrsc.org Given the substitution pattern, the positions ortho to the ethoxy group (C2 and C6) would be the most activated towards electrophilic attack.

For reactions at the bromopropyl chain, such as nucleophilic substitution, computational models can help predict the reaction pathway (SN1 vs. SN2) by calculating the stability of the potential carbocation intermediate and the energy of the SN2 transition state.

Theoretical Descriptors for Reactivity Prediction

Beyond HOMO-LUMO energies, a range of theoretical descriptors derived from quantum chemical calculations can be used to predict the reactivity of this compound. nih.gov

Table 3: Key Theoretical Reactivity Descriptors

| Descriptor | Definition | Predicted Trend for this compound |

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Moderate negative value, indicating a balance between electron-donating and -withdrawing effects. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Relatively low hardness due to the expected small HOMO-LUMO gap, suggesting higher reactivity. nih.gov |

| Electrophilicity Index (ω) | ω = μ2 / 2η | Moderate electrophilicity, capable of reacting with both nucleophiles and electrophiles at different sites. |

| Fukui Functions | Indicate the change in electron density at a specific site upon addition or removal of an electron. | Would highlight the aromatic carbons ortho to the ethoxy group as susceptible to electrophilic attack and the carbon attached to bromine as prone to nucleophilic attack. |

These descriptors, when analyzed together, provide a comprehensive theoretical picture of the chemical behavior of this compound, guiding synthetic efforts and helping to rationalize its reactivity in various chemical transformations.

Fukui Functions and Electrophilicity/Nucleophilicity Indices

In the framework of Density Functional Theory (DFT), Fukui functions and related chemical reactivity descriptors are powerful tools for predicting the most reactive sites within a molecule. The Fukui function, f(r), quantifies the change in electron density at a specific point in the molecule with respect to a change in the total number of electrons. This allows for the identification of sites susceptible to electrophilic, nucleophilic, and radical attack.

For this compound, the calculated Fukui functions would likely indicate that the carbon atoms attached to the bromine and iodine atoms are the primary electrophilic sites, making them susceptible to nucleophilic attack. Conversely, the oxygen atom of the ethoxy group and the aromatic ring itself would be expected to exhibit higher nucleophilicity.

Electrophilicity (ω) and nucleophilicity (N) indices provide a quantitative measure of a molecule's ability to accept or donate electrons, respectively. These global reactivity indices are calculated from the electronic chemical potential (μ) and chemical hardness (η). A higher electrophilicity index suggests a greater capacity to act as an electrophile, while a higher nucleophilicity index indicates a stronger nucleophilic character.

Table 1: Hypothetical Fukui Functions and Reactivity Indices for this compound

| Atomic Site | Fukui Function (f+) for Nucleophilic Attack | Fukui Function (f-) for Electrophilic Attack | Fukui Function (f0) for Radical Attack |

| C-Br | 0.25 | 0.05 | 0.15 |

| C-I | 0.30 | 0.03 | 0.18 |

| O(ethoxy) | 0.08 | 0.22 | 0.10 |

| Aromatic Ring (average) | 0.12 | 0.18 | 0.15 |

| Global Reactivity Index | Value (arbitrary units) |

| Electrophilicity (ω) | 2.5 |

| Nucleophilicity (N) | 1.8 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this molecule were not found.

Bond Dissociation Energies of C–X Bonds

Bond Dissociation Energy (BDE) is a critical parameter that quantifies the strength of a chemical bond. It represents the enthalpy change required to homolytically cleave a bond in the gas phase. In the context of this compound, the BDEs of the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds are of particular interest as they are the most likely bonds to undergo cleavage during chemical reactions.

Computational methods, such as DFT and ab initio calculations, can provide reliable estimates of BDEs. It is generally expected that the C-I bond will have a lower BDE compared to the C-Br bond, making it more susceptible to cleavage. This is due to the larger size and greater polarizability of the iodine atom, which results in a longer and weaker bond with carbon.

Table 2: Hypothetical Calculated Bond Dissociation Energies (BDEs) for this compound

| Bond | Bond Dissociation Energy (kcal/mol) |

| C-Br | 70 |

| C-I | 55 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this molecule were not found.

Computational Design and Prediction of Novel Derivatives

The insights gained from computational analyses of the parent molecule, this compound, can be leveraged for the in silico design and prediction of novel derivatives with tailored properties. By systematically modifying the structure of the parent compound and recalculating the theoretical descriptors, it is possible to explore a vast chemical space and identify candidates with enhanced reactivity, stability, or other desired characteristics.

For instance, the introduction of electron-donating or electron-withdrawing groups at various positions on the aromatic ring would be expected to modulate the electrophilicity and nucleophilicity of the molecule. The computational prediction of how these modifications affect the Fukui functions and global reactivity indices can guide the synthesis of derivatives with specific reactivity profiles.

Furthermore, by calculating the BDEs of key bonds in these hypothetical derivatives, their relative stabilities can be assessed. This predictive capability is invaluable in prioritizing synthetic targets and avoiding the pursuit of unstable or unreactive molecules. The use of computational tools in this manner accelerates the discovery and development of new chemical entities with potential applications in various fields.

Table 3: Hypothetical Predicted Properties of Novel Derivatives of this compound

| Derivative | Modification | Predicted Electrophilicity (ω) | Predicted C-I BDE (kcal/mol) |

| Derivative A | Addition of -NO2 group | 3.2 | 53 |

| Derivative B | Addition of -NH2 group | 1.9 | 58 |

| Derivative C | Replacement of -Br with -Cl | 2.6 | 55 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this molecule were not found.

In-depth Analysis of this compound in Advanced Organic Chemistry

The compound this compound is a substituted aromatic hydrocarbon featuring three distinct functional groups: a bromopropyl chain, an ethoxy group, and an iodine atom, all attached to a benzene ring at positions 1, 3, and 5, respectively. This unique arrangement of reactive sites makes it a versatile, though highly specialized, building block in modern organic synthesis. Its utility is primarily demonstrated in the construction of complex molecular architectures, leveraging the differential reactivity of its halogen atoms and the synthetic flexibility of the ether and alkyl halide moieties.

Applications As a Synthetic Building Block in Advanced Organic Chemistry Research

The strategic placement of an iodo, bromo, and ethoxy group on the benzene (B151609) ring, coupled with a reactive bromopropyl side chain, endows 1-(3-bromopropyl)-3-ethoxy-5-iodobenzene with significant potential as a precursor in various advanced synthetic applications. Researchers have begun to explore its role in constructing complex organic molecules, from novel heterocyclic frameworks to functional materials.

The presence of multiple reactive centers in this compound makes it an adept precursor for the synthesis of complex heterocyclic systems. The alkyl bromide of the propyl chain and the aryl iodide on the benzene ring offer opportunities for sequential intramolecular cyclization reactions. For instance, the bromopropyl group can be utilized to introduce a side chain that, after further functionalization, can undergo a ring-closing reaction with a group introduced at the site of the iodine atom.

One potential synthetic route could involve a Sonogashira coupling at the iodo position, followed by an intramolecular cyclization involving the bromopropyl chain. The ethoxy group, being relatively stable, influences the electronic properties of the ring and can direct or modulate the reactivity of the other positions. While specific, named heterocyclic systems derived directly from this starting material are not yet widely reported in mainstream literature, its structural motifs are analogous to precursors used in the synthesis of chromanes, tetrahydroquinolines, and other fused ring systems, suggesting a rich potential for future discovery in this area.

In the realm of total synthesis, this compound can serve as a foundational scaffold upon which molecular complexity can be built. The differential reactivity of the C–I versus the C–Br bond is a key feature. The carbon-iodine bond is more susceptible to oxidative addition in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille) than the carbon-bromine bond of the propyl chain. This allows for selective functionalization of the aromatic ring without disturbing the alkyl halide.

Subsequently, the bromopropyl chain can be used for nucleophilic substitution or Grignard reagent formation to introduce further complexity. This sequential and site-selective reactivity is highly valuable in multistep synthesis, enabling the construction of intricate natural products or designed molecules with precise control over their architecture.

Table 1: Comparison of Bond Dissociation Energies

| Bond | Bond Dissociation Energy (kcal/mol) | Relative Reactivity in Cross-Coupling |

|---|---|---|

| C-I | ~51 | Highest |

| C-Br | ~71 | Intermediate |

| C-Cl | ~84 | Lower |

This interactive table highlights the basis for the selective reactivity of halogenated compounds in cross-coupling reactions.

The synthesis of functional organic materials, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors, often relies on building blocks that can be systematically modified. The structure of this compound is well-suited for this purpose. The di-halogenated aromatic core can be elaborated through cross-coupling reactions to create extended π-conjugated systems, which are essential for charge transport in electronic materials.

Furthermore, the bromopropyl chain provides a convenient handle for attaching the molecule to surfaces or incorporating it into a polymer backbone. For the development of molecular probes, this chain could be used to link the aromatic core—a potential fluorophore or chromophore after further modification—to a biomolecule or a specific cellular target. The ethoxy group can fine-tune the solubility and electronic properties of the final material or probe.

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and materials science for optimizing the properties of a lead compound. This compound is an excellent starting point for generating a library of analogues. The three distinct functional groups can be independently and systematically varied.

For example, a library of compounds could be generated by:

Performing various cross-coupling reactions at the iodo position.

Carrying out a range of nucleophilic substitutions on the bromopropyl chain.

Potentially cleaving the ethoxy ether to a phenol (B47542) and re-alkylating with different groups.

Table 2: Potential Modifications for SAR Studies

| Site of Modification | Reaction Type | Example Reagents | Resulting Functional Group |

|---|---|---|---|

| Aryl Iodide | Suzuki Coupling | Arylboronic acids | Bi-aryl system |

| Aryl Iodide | Sonogashira Coupling | Terminal alkynes | Aryl-alkyne |

| Bromopropyl Chain | Nucleophilic Substitution | Azides, Amines, Thiols | Azide, Amine, Thioether |

| Bromopropyl Chain | Grignard Formation | Magnesium | Organometallic reagent |

This interactive table illustrates the synthetic versatility of the starting material for creating diverse chemical libraries.

By systematically altering each part of the molecule and evaluating the resulting changes in biological activity or material properties, researchers can develop a comprehensive understanding of the structure-reactivity landscape. This rational design approach is more efficient than random screening and is a cornerstone of modern chemical research.

Conclusion and Future Research Perspectives

Summary of Synthetic Achievements and Mechanistic Insights

A plausible synthetic approach could commence with a starting material such as 3,5-dihaloaniline, which would then undergo a series of functional group transformations. The differential reactivity of the halogen substituents is a key consideration in the synthetic design. The carbon-halogen bond strength decreases in the order C-Cl > C-Br > C-I, which allows for selective reactions at the more reactive C-I bond.

Mechanistically, the introduction of the halogen atoms would likely proceed via electrophilic aromatic substitution. The directing effects of the substituents already present on the ring would govern the regioselectivity of these reactions. The ethoxy group could be introduced via a Williamson ether synthesis on a precursor phenol (B47542). The 3-bromopropyl group could be installed through a Friedel-Crafts alkylation, although this method can be prone to rearrangements and polysubstitution. A more controlled approach might involve the acylation of the aromatic ring followed by reduction and subsequent conversion of a hydroxyl group to a bromide.

The presence of both bromo and iodo substituents on the same aromatic ring makes 1-(3-bromopropyl)-3-ethoxy-5-iodobenzene a valuable substrate for sequential cross-coupling reactions. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for selective functionalization at the iodine-bearing position, for instance, in palladium-catalyzed reactions like the Suzuki or Buchwald-Hartwig couplings. This differential reactivity is a cornerstone of modern organic synthesis, enabling the construction of complex molecules in a controlled, stepwise manner.

Unresolved Challenges and Emerging Methodologies

Traditional synthetic methods often require harsh reaction conditions and the use of stoichiometric reagents, leading to significant waste generation. The development of more sustainable and efficient synthetic protocols is an ongoing challenge in this field.

In response to these challenges, several emerging methodologies are gaining prominence. These include:

Transition-metal-catalyzed cross-coupling reactions: These have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, offering milder reaction conditions and greater functional group tolerance.

Photoredox catalysis: This approach utilizes light energy to drive chemical reactions, often enabling transformations that are difficult to achieve through traditional thermal methods. Photomediated nucleophilic aromatic substitution (SNAr) is a promising strategy for the synthesis of certain aryl ethers from unactivated aryl halides. chemrxiv.org

Mechanochemistry: This solvent-free or low-solvent technique uses mechanical force to induce chemical reactions, offering a greener alternative to traditional solution-phase synthesis.

Flow chemistry: Continuous flow systems can offer better control over reaction parameters, leading to improved yields and safety, particularly for reactions that are highly exothermic or involve hazardous reagents.

These modern techniques hold the potential to overcome many of the limitations associated with the synthesis of complex aryl halides.

Prospective Research Directions in the Chemistry of Polyfunctionalized Aryl Halides

The field of polyfunctionalized aryl halides is poised for significant advancements, driven by the demand for novel molecules in various scientific disciplines. Future research is likely to focus on several key areas:

Development of novel catalytic systems: The design of new catalysts with enhanced activity, selectivity, and stability will continue to be a major research thrust. This includes the exploration of catalysts based on earth-abundant and non-toxic metals as alternatives to precious metals like palladium.

Late-stage functionalization: The ability to introduce functional groups into complex molecules at a late stage of the synthesis is highly desirable, particularly in drug discovery. Research into selective C-H functionalization reactions on aryl halide scaffolds will be crucial in this regard.

Applications in materials science: Polyfunctionalized aryl halides serve as versatile building blocks for the synthesis of advanced materials, including organic light-emitting diodes (OLEDs), polymers, and liquid crystals. The synthesis of novel aryl halides with tailored electronic and photophysical properties is a promising area of research.

Medicinal chemistry: The unique substitution patterns of polyfunctionalized aryl halides make them attractive scaffolds for the design of new therapeutic agents. Their ability to participate in a variety of chemical transformations allows for the generation of diverse molecular libraries for biological screening.

Q & A

Q. What are the common synthetic routes for preparing 1-(3-Bromopropyl)-3-ethoxy-5-iodobenzene?

The synthesis typically involves sequential functionalization of a benzene core. A plausible route includes:

- Step 1 : Introduction of the ethoxy group via nucleophilic aromatic substitution (e.g., using NaOEt under reflux).

- Step 2 : Bromopropyl chain addition through alkylation or Mitsunobu reaction (e.g., 3-bromopropanol with triphenylphosphine and diethyl azodicarboxylate) .

- Step 3 : Directed iodination at the 5-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions . Characterization via H/C NMR and mass spectrometry is critical to confirm regiochemistry.

Q. What purification methods are recommended for isolating this compound?

- Liquid-liquid extraction : Use dichloromethane/water to remove polar impurities.

- Column chromatography : Employ silica gel with hexane/ethyl acetate gradients (e.g., 9:1 to 4:1) to separate brominated byproducts.

- Distillation : For high-purity liquid isolates, fractional distillation under reduced pressure (e.g., 0.1 mmHg) is effective, given its boiling point (~215–220°C inferred from analogs) .

Q. How should researchers handle and store this compound safely?

- Storage : Protect from light in amber glassware at 2–8°C. Avoid contact with oxidizing agents (e.g., peroxides) due to bromine/iodine reactivity .

- Safety protocols : Use nitrile gloves, fume hoods, and eye protection. In case of skin contact, wash immediately with soap/water. Acute toxicity (H302) and respiratory irritation (H335) are noted in analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity in cross-coupling reactions involving this compound?

- Catalyst selection : Use Pd(PPh) for Suzuki coupling or PdCl(dppf) for Heck reactions to enhance selectivity at the iodine site .

- Solvent effects : Polar aprotic solvents (e.g., DMF or DME) improve stability of intermediates. For Sonogashira coupling, use Cul co-catalyst in HMPA to suppress homocoupling .

- Temperature control : Maintain 70–80°C for controlled reactivity; higher temperatures may lead to debromination .

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?

- Dynamic effects : Rotational isomerism of the bromopropyl chain can cause splitting. Use variable-temperature NMR (e.g., –40°C to 25°C) to freeze conformers .

- 2D NMR techniques : HSQC and HMBC correlations clarify connectivity between ethoxy, bromopropyl, and iodine substituents.

- Computational validation : Compare experimental H shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)) .

Q. What strategies mitigate steric hindrance during multi-step synthesis of derivatives?

- Protecting groups : Temporarily mask the ethoxy group with tert-butyldimethylsilyl (TBS) ethers before introducing bulky substituents .

- Sequential coupling : Prioritize iodination before bromopropyl addition to avoid steric clashes during cross-coupling .

- Microwave-assisted synthesis : Reduce reaction times and improve yields for sterically challenging steps (e.g., aryl-alkyl couplings) .

Q. How can researchers design a protocol for large-scale synthesis (>10 g) of this compound?

- Process optimization : Replace column chromatography with crystallization (e.g., using ethanol/water mixtures) for cost efficiency.

- Catalyst recycling : Immobilize Pd catalysts on magnetic nanoparticles to reduce metal leaching .

- Safety scaling : Implement continuous flow systems to minimize exposure to toxic intermediates (e.g., bromopropane) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.